(2'-Methoxy-biphenyl-4-yl)-acetic acid
Description
Significance of Biphenyl (B1667301) Scaffolds in Medicinal Chemistry and Organic Synthesis
The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural unit in a vast array of organic molecules. Its significance in medicinal chemistry is underscored by its presence in numerous therapeutic agents across various disease areas. The inherent properties of the biphenyl group, such as its conformational flexibility, lipophilicity, and ability to engage in π-π stacking interactions, make it a versatile building block in drug design. doaj.orgajgreenchem.com
Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial effects. doaj.orgarabjchem.org For instance, the biphenyl structure is a key component of the non-steroidal anti-inflammatory drug (NSAID) felbinac and its active metabolite, biphenyl acetic acid. Furthermore, the biphenyl scaffold is central to the design of angiotensin II receptor antagonists, a class of drugs widely used to treat hypertension. The versatility of the biphenyl moiety also extends to its role as a crucial intermediate in the synthesis of complex organic molecules, including agrochemicals and liquid crystals. ajgreenchem.com The development of efficient synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, has further propelled the exploration and utilization of biphenyl scaffolds in both academic and industrial research. ajgreenchem.com
Overview of (2'-Methoxy-biphenyl-4-yl)-acetic Acid as a Research Target
This compound is a specific derivative of the biphenyl acetic acid scaffold. Its structure incorporates a methoxy (B1213986) group on one of the phenyl rings and an acetic acid moiety on the other. This particular arrangement of functional groups suggests its potential as a subject of interest in medicinal chemistry research. The acetic acid group, a common feature in many NSAIDs, can act as a carboxylic acid isostere, potentially interacting with biological targets such as cyclooxygenase (COX) enzymes. The methoxy group, an electron-donating substituent, can influence the electronic properties and metabolic stability of the molecule.
While extensive, dedicated research publications solely focused on this compound are not abundant in the public domain, its structural similarity to known biologically active compounds makes it a compelling target for investigation. Its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for the development of new therapeutic agents is a key driver for its academic and industrial interest. The compound's basic properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | (2'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid |
| CAS Number | 75852-49-2 |
Rationale and Scope of Academic Investigations Focusing on this compound
The rationale for academic investigations into this compound stems from the established pharmacological importance of the biphenyl acetic acid scaffold and the potential modulatory effects of the methoxy substituent. Research in this area is likely to be multifaceted, exploring its synthesis, chemical properties, and potential biological activities.
The primary areas of academic investigation would likely include:
Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this compound and its analogues. This could involve the application of modern cross-coupling reactions to construct the biphenyl core.
Pharmacological Screening: Investigating the biological activity of the compound across a range of assays. Given its structural resemblance to known anti-inflammatory agents, a primary focus would likely be on its potential as a COX inhibitor or as a modulator of other inflammatory pathways. researchgate.netmdpi.com The introduction of a methoxy group has been shown in other molecular contexts to enhance anticancer activity, suggesting another avenue for screening. mdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related compounds to understand how modifications to the biphenyl, methoxy, and acetic acid moieties affect biological activity. This is a crucial step in optimizing lead compounds for improved potency and selectivity.
Use as a Chemical Intermediate: Exploring the utility of this compound as a building block for the synthesis of more complex and potentially more potent biologically active molecules. arabjchem.org
The overarching goal of such academic investigations is to uncover the therapeutic potential of this specific biphenyl derivative and to contribute to the broader understanding of how subtle structural modifications can impact the pharmacological profile of a well-established scaffold. The findings from these studies could pave the way for the development of new drugs with improved efficacy and safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-5-3-2-4-13(14)12-8-6-11(7-9-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJOTHHEMRLHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374839 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-11-3 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Methoxy Biphenyl 4 Yl Acetic Acid and Its Structural Analogs
Retrosynthetic Disconnection Analysis of (2'-Methoxy-biphenyl-4-yl)-acetic Acid
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are most viable.
Disconnection of the Biphenyl (B1667301) C-C Bond: The most prominent disconnection is the carbon-carbon single bond linking the two aromatic rings. This is a standard approach for biaryl compounds and leads to two key synthons: a 2-methoxyphenyl unit and a 4-(carboxymethyl)phenyl unit. These synthons can be translated into practical starting materials for cross-coupling reactions. For instance, one ring can be functionalized as an organometallic reagent (e.g., boronic acid, organozinc) and the other as an organohalide.
Disconnection of the Acetic Acid Side Chain: Another strategic disconnection involves the C-C bond between the phenyl ring and the acetic acid moiety. This simplifies the synthesis to creating a 2'-methoxy-4'-substituted biphenyl intermediate. The substituent at the 4-position (e.g., methyl, acetyl, halomethyl, or nitrile) can then be converted into the acetic acid group in the final steps of the synthesis. This approach is often advantageous as it avoids potential interference of the acidic proton of the acetic acid group with organometallic reagents used in the biphenyl-forming step.
These disconnections pave the way for a variety of forward synthetic strategies, primarily revolving around transition-metal-catalyzed cross-coupling reactions to form the central biphenyl structure.
Modern Approaches to Biphenyl Core Construction Relevant to this compound
The formation of the C-C bond between the two phenyl rings is the cornerstone of the synthesis. Modern organic chemistry offers several powerful methods for this transformation.
Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for constructing biaryl systems with high efficiency and functional group tolerance. wikipedia.orgacs.org
Suzuki-Miyaura Coupling: This is arguably the most common method for biaryl synthesis due to the stability, low toxicity, and commercial availability of the requisite organoboron reagents. youtube.comnih.gov The synthesis of the (2'-Methoxy-biphenyl-4-yl) core would typically involve the reaction of 4-substituted-phenylboronic acid with 2-bromoanisole (B166433) or, conversely, 2-methoxyphenylboronic acid with a 4-substituted-bromobenzene derivative. The reaction is catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or cesium carbonate. youtube.comajgreenchem.com
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and mild reaction conditions, often proceeding at room temperature. acs.orgacs.org For the target molecule, one could react an arylzinc halide (e.g., prepared from 2-bromoanisole) with a 4-substituted aryl halide. The Negishi coupling is particularly useful for complex substrates where other methods might fail. wikipedia.orgorganic-chemistry.org
Heck Coupling: While the Heck reaction is most famous for the coupling of aryl halides with alkenes, its principles are foundational to palladium catalysis. organic-chemistry.orgnih.gov A Heck-type reaction could be envisioned, although it is less direct for constructing a simple biphenyl linkage compared to Suzuki or Negishi couplings. youtube.com
Table 1: Comparison of Major Cross-Coupling Reactions for Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Heck Coupling |
|---|---|---|---|
| Organometallic Reagent | Organoboronic acid/ester | Organozinc halide | Alkene |
| Key Advantages | Reagents are stable, non-toxic, and commercially available; tolerant of various functional groups. youtube.com | High reactivity and yield under mild conditions; broad scope. acs.orgorganic-chemistry.orgacs.org | Excellent for forming C(sp²)-C(sp²) bonds with alkenes; good stereoselectivity. organic-chemistry.org |
| Common Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Pd(0) or Ni(0) complexes. wikipedia.org | Pd(OAc)₂, PdCl₂. nih.govcapes.gov.br |
| Typical Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Not always required, depends on organozinc preparation. | Organic or inorganic bases (e.g., NEt₃, K₂CO₃). |
| Limitations | Requires a base which can cause side reactions. youtube.com | Organozinc reagents are moisture/air sensitive and often prepared in situ. | Less direct for aryl-aryl coupling compared to others. |
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho position. organic-chemistry.orgbaranlab.org The methoxy (B1213986) group (-OCH₃) on one of the rings of the target molecule is a moderate DMG. organic-chemistry.org
In a potential synthetic route, the methoxy group of anisole (B1667542) could direct lithiation to the ortho position. The resulting aryllithium species could then be used in a coupling reaction. For example, transmetalation with zinc chloride would generate an organozinc reagent for a Negishi-type coupling. Alternatively, reaction with a boronic ester could form a new organoboron compound. This method offers excellent regiocontrol, ensuring substitution occurs specifically at the C2 position relative to the DMG. wikipedia.orgslideshare.net
Functionalization Techniques for the Introduction of the Acetic Acid Moiety
Once the 2'-methoxybiphenyl core is assembled, the acetic acid side chain must be introduced. This is typically achieved by converting a pre-existing functional group at the 4-position.
Oxidation of an Acetyl Group: A common route involves the Friedel-Crafts acylation of a biphenyl precursor to introduce an acetyl group (-COCH₃), followed by oxidation. For example, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone can be synthesized via Suzuki coupling and then converted to the target acid through a haloform reaction or other oxidative methods.
Hydrolysis of a Nitrile: The acetic acid group can be generated from a cyanomethyl group (-CH₂CN). The cyanomethyl group can be installed by nucleophilic substitution of a 4-(halomethyl)biphenyl intermediate with sodium or potassium cyanide. The subsequent hydrolysis of the nitrile under acidic or basic conditions yields the desired carboxylic acid.
From a 4-Methylbiphenyl Intermediate: If the biphenyl core is synthesized with a methyl group at the 4-position, it can be converted to the acetic acid moiety. This can be done via free-radical bromination to form a benzylic bromide, followed by displacement with cyanide and subsequent hydrolysis, as described above.
Carbonation of an Organometallic Reagent: A 4-(halomethyl)biphenyl can be converted into a Grignard or organolithium reagent, which can then be carboxylated by quenching with solid carbon dioxide (dry ice) to directly form the acetic acid derivative.
Table 2: Methods for Introducing the Acetic Acid Moiety
| Precursor Functional Group | Reagents and Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetyl (-COCH₃) | 1. Br₂/NaOH (Haloform) or other oxidants. 2. Acid workup. | Readily available acetyl precursors via Friedel-Crafts. | Haloform reaction is not always high-yielding. |
| Halomethyl (-CH₂X) | 1. NaCN or KCN in a polar solvent. 2. H₃O⁺ or OH⁻, heat (hydrolysis). | Reliable and well-established multi-step procedure. | Use of highly toxic cyanide salts. |
| Methyl (-CH₃) | 1. NBS, radical initiator. 2. KCN. 3. Hydrolysis. | Starts from a simple methyl-substituted precursor. | Multi-step process; benzylic bromination can lack selectivity. |
| Halomethyl (-CH₂X) | 1. Mg or Li metal. 2. CO₂(s). 3. H₃O⁺ workup. | Direct one-pot carbonation. | Formation of the organometallic reagent can be sensitive. |
Stereochemical Control in the Synthesis of Chiral this compound Derivatives
Biphenyls with substituents at the ortho positions, such as the 2'-methoxy group in the target molecule, can exhibit restricted rotation around the C-C single bond connecting the rings. This phenomenon, known as atropisomerism, results in the existence of stable, non-superimposable enantiomers. The synthesis of a single enantiomer is a significant challenge in modern organic chemistry.
Asymmetric Suzuki-Miyaura Coupling: A leading strategy is the use of chiral phosphine ligands in palladium-catalyzed Suzuki-Miyaura reactions. nih.govmit.edu These ligands coordinate to the palladium center and create a chiral environment, influencing the stereochemical outcome of the reductive elimination step where the biaryl bond is formed. This can lead to the preferential formation of one atropisomer over the other, with high enantiomeric excess (ee) being reported for various biaryl systems. acs.orgresearchgate.net
Kinetic Resolution: If a racemic mixture of the biphenyl is synthesized, it can be resolved into its constituent enantiomers. This can be achieved through enzymatic processes or by using chiral catalysts that selectively react with one enantiomer, leaving the other unreacted. acs.org
Diastereomeric Salt Recrystallization: The final carboxylic acid product can be reacted with a chiral amine to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Subsequent acidification of the separated salts liberates the individual enantiomers of the acid.
Table 3: Selected Chiral Ligands for Asymmetric Biaryl Synthesis
| Ligand Type | Example Ligand | Application |
|---|---|---|
| Ferrocenylphosphines | KenPhos | Asymmetric Suzuki-Miyaura coupling. nih.gov |
| Biaryl Phosphines | BINAP | Ni-catalyzed Kumada coupling and other asymmetric reactions. nih.gov |
| Sulfonated Phosphines | sSPhos | Enantioselective Suzuki-Miyaura coupling to form biphenols. acs.org |
| Chiral Phosphoric Acids | VAPOL-derived phosphoric acids | Organocatalytic couplings and C-H functionalization. acs.org |
Process Optimization and Scale-Up Considerations in Academic Synthesis
Optimizing a synthetic route in an academic setting involves maximizing yield, purity, and efficiency while managing resources.
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical in cross-coupling reactions. Optimization involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands to find the combination that provides the highest yield and turnover number with the lowest catalyst loading. researchgate.net
Reaction Conditions: Parameters such as solvent, temperature, reaction time, and the nature of the base must be systematically varied to find the optimal conditions. researchgate.net For example, the choice of base in a Suzuki coupling can dramatically affect the yield. youtube.com
Purification Strategy: While laboratory syntheses often rely on column chromatography, this can be inefficient for larger scales. Developing conditions that allow for purification by recrystallization is highly desirable as it is more scalable and cost-effective. mdpi.com
Atom Economy and Green Chemistry: Modern synthetic planning considers the principles of green chemistry. This includes choosing reactions with high atom economy, using less hazardous solvents (e.g., replacing chlorinated solvents with alcohols or water), and minimizing waste generation. ajgreenchem.comnih.gov For instance, developing catalytic cycles that operate efficiently in water is a major goal. organic-chemistry.org
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methoxy Biphenyl 4 Yl Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of (2'-Methoxy-biphenyl-4-yl)-acetic acid is expected to show characteristic signals for the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the acetic acid group, and the methoxy (B1213986) group protons.
Based on data from structurally similar compounds, such as 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone rsc.org and 2-methoxybiphenyl (B167064) chemicalbook.com, the following proton chemical shifts (δ) can be predicted. The protons on the phenyl ring bearing the acetic acid group (Ring A) would appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the methoxy-substituted ring (Ring B) would present a more complex pattern due to their distinct electronic environments.
The methylene protons (-CH₂-) of the acetic acid side chain are expected to appear as a singlet, typically in the range of 3.6-3.8 ppm. The methoxy group (-OCH₃) protons will also produce a sharp singlet, generally around 3.8 ppm rsc.org. The acidic proton (-COOH) will appear as a broad singlet at a significantly downfield shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -COOH | >10.0 | Broad Singlet | Chemical shift is variable. |
| Aromatic H (Ring B, adjacent to OCH₃) | ~7.3-7.4 | Multiplet | Part of a complex multiplet system for Ring B. rsc.org |
| Aromatic H (Ring A) | ~7.3-7.6 | Multiplet (AA'BB' system) | Expected to appear as two distinct doublets. rsc.org |
| Aromatic H (Ring B) | ~7.0-7.1 | Multiplet | Signals for the four protons on this ring. rsc.org |
| -OCH₃ | ~3.83 | Singlet | Consistent with a methoxy group on a phenyl ring. rsc.org |
| -CH₂- | ~3.70 | Singlet | Represents the methylene bridge of the acetic acid moiety. |
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show 15 distinct signals, although some aromatic carbon signals may overlap.
The carbonyl carbon (-COOH) is the most deshielded and will appear significantly downfield, typically in the 170-180 ppm range docbrown.info. The carbon of the methylene group (-CH₂-) is expected around 40-45 ppm. The methoxy carbon (-OCH₃) signal will be found near 55-56 ppm amazonaws.com. The aromatic region (110-160 ppm) will contain twelve signals. The carbon atom attached to the methoxy group (C-2') will be highly deshielded (around 156-158 ppm), while the other aromatic carbons will appear at chemical shifts influenced by their position and substitution chemicalbook.com.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~175 |
| C-2' (ipso, attached to -OCH₃) | ~157 |
| C-1' & C-4 (ipso, biphenyl (B1667301) linkage) | ~130-142 |
| Aromatic CH carbons | ~110-131 |
| -OCH₃ | ~55.5 |
| -CH₂- | ~41 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. fujifilm.com For this compound, COSY would reveal the coupling between adjacent protons within each aromatic ring, helping to confirm their specific assignments. For instance, it would show correlations between H-3'/H-4'/H-5'/H-6' on Ring B.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). fujifilm.com This powerful technique would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the methylene proton signal (~3.70 ppm) and the methylene carbon signal (~41 ppm), and similarly for each aromatic C-H pair and the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). chemicalbook.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:
The methylene protons (-CH₂-) showing a correlation to the carboxylic carbon (-COOH) and to the quaternary carbon (C-4) and two ortho carbons of Ring A.
The methoxy protons (-OCH₃) showing a three-bond correlation to the C-2' carbon.
Protons on one ring showing correlations to the quaternary carbon of the other ring, confirming the biphenyl linkage.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₅H₁₄O₃), the exact mass can be calculated.
Molecular Formula: C₁₅H₁₄O₃
Calculated Monoisotopic Mass: 242.0943 Da
An HRMS experiment would be expected to show a molecular ion peak [M+H]⁺ at m/z 243.1015, confirming the elemental formula with high precision and distinguishing it from other potential isobaric compounds. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. equationchemical.com This technique is ideal for analyzing mixtures and confirming the identity of individual components. In an LC-MS analysis of this compound, the compound would first be separated on an HPLC column and then introduced into the mass spectrometer.
The resulting mass spectrum would show the molecular ion. Furthermore, by inducing fragmentation (e.g., in an MS/MS experiment), a characteristic pattern would emerge. Expected fragmentation pathways for this compound include:
Loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment ion at m/z 197.
Loss of a methyl radical (-CH₃, 15 Da) from the methoxy group.
Cleavage of the C-C bond between the two phenyl rings.
Hypothetical LC-MS Fragmentation Data
| m/z (Da) | Proposed Fragment | Notes |
|---|---|---|
| 243.1015 | [M+H]⁺ | Protonated molecular ion. |
| 225.0916 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 197.0961 | [M+H - HCOOH]⁺ | Loss of formic acid (decarboxylation). |
| 181.0648 | [M+H - HCOOH - CH₄]⁺ | Subsequent loss of methane (B114726) from the methoxy group region. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural components: the carboxylic acid group, the methoxy group, and the biphenyl aromatic system.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, which is typically observed in the wide range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the acid molecules. Concurrently, the sharp and intense absorption peak for the carbonyl (C=O) stretch is a definitive marker for the carboxylic acid, generally appearing between 1725-1700 cm⁻¹. For analogous biphenyl carboxylic acids, this C=O stretch has been reported around 1700 cm⁻¹. ajgreenchem.com
The presence of the methoxy (-OCH₃) group is confirmed by several characteristic bands. The C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹, typically around 2960 cm⁻¹ and 2850 cm⁻¹. Additionally, the C-O stretching vibration of the aryl ether linkage gives rise to a strong, distinct band in the 1275-1200 cm⁻¹ region.
The biphenyl core contributes its own set of characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of medium to weak absorptions in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the phenyl rings, appear as strong bands in the 900-675 cm⁻¹ range.
Table 1: Characteristic IR Absorption Bands for this compound| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid (-COOH) | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Alkyl (CH₂) | C-H Stretch | 2960 - 2850 | Medium |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 | Strong |
| Aromatic Rings | C=C Stretch | 1620 - 1450 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the extended π-conjugated system of the biphenyl rings. This system gives rise to intense π → π* transitions. The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm. The exact position and intensity of these bands can be influenced by the substituents on the aromatic rings. The methoxy group (-OCH₃), being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).
The carboxylic acid group itself has a weaker n → π* transition associated with the carbonyl group, which typically appears at longer wavelengths (around 200-210 nm) but with much lower intensity compared to the π → π* transitions of the aromatic system. semanticscholar.org For example, acetic acid exhibits a maximum at 206 nm. semanticscholar.org Theoretical studies on similar aromatic compounds often correlate well with experimental findings, helping to assign specific electronic transitions. physchemres.org
Table 2: Expected UV-Vis Absorption Data for this compound| Chromophore | Electronic Transition | Expected λmax (nm) | Relative Intensity |
|---|---|---|---|
| Biphenyl System | π → π | ~250 - 280 | High |
| Carbonyl (C=O) | n → π | ~205 - 215 | Low |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated percentages provides strong evidence for the compound's empirical and, by extension, molecular formula, thus confirming its elemental composition and purity.
The molecular formula for this compound is C₁₅H₁₄O₃. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ), the molecular weight is calculated to be 242.27 g/mol . The theoretical elemental composition can be derived from these values. Experimental results for analogous biphenyl carboxylic acids have shown excellent correlation between found and calculated values, typically within a ±0.4% margin, which is the standard for confirming a pure sample. ajgreenchem.com
Table 3: Elemental Analysis Data for this compound (C₁₅H₁₄O₃)| Element | Molecular Formula Mass Contribution | Theoretical Percentage (%) | Found Percentage (%) |
|---|---|---|---|
| Carbon (C) | 15 × 12.01 = 180.15 | 74.37 | (Experimental data required) |
| Hydrogen (H) | 14 × 1.008 = 14.112 | 5.83 | (Experimental data required) |
| Oxygen (O) | 3 × 16.00 = 48.00 | 19.81 | (Typically by difference) |
Structure Activity Relationship Sar Studies and Molecular Modification of 2 Methoxy Biphenyl 4 Yl Acetic Acid
Rational Design and Synthesis of (2'-Methoxy-biphenyl-4-yl)-acetic Acid Analogs and Derivatives
The rational design of analogs of this compound is deeply rooted in understanding its interaction with biological targets. The synthesis of these analogs often employs well-established synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for the creation of the biphenyl (B1667301) core. ajgreenchem.comrsc.org This palladium-catalyzed reaction typically involves the coupling of a suitably substituted phenylboronic acid with a phenyl halide. ajgreenchem.comdoi.org For instance, the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives has been achieved by reacting 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with various substituted boronic acids. ajgreenchem.com
Modifications to the parent compound can be systematically introduced. For example, installing substituents on the phenylacetic acid ring or ortho to the methoxy (B1213986) group can be achieved through directed ortho-metalation (DoM) strategies. evitachem.com The synthesis of various biphenyl derivatives often starts with commercially available substituted biphenyls or by constructing the biphenyl system through coupling reactions. ajgreenchem.comevitachem.com A general route to biphenyl carboxylic acids involves the Suzuki-Miyaura coupling of a bromo-substituted benzoic acid or its ester with a substituted phenylboronic acid, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0). ajgreenchem.com
Impact of Substituent Variation on the Methoxy and Biphenyl Moieties on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the biphenyl and methoxy moieties.
The methoxy group itself plays a crucial role. In some contexts, the introduction of a methoxy group can enhance the preorganization of the biphenyl group, influencing its conformation and facilitating better binding to its target. mdpi.com Studies on related compounds, such as resveratrol (B1683913) methoxy derivatives, have shown that the position of the methoxy group can dramatically alter biological activity, with some methoxy derivatives exhibiting significantly higher potency compared to the parent compound. nih.gov For instance, a 4'-methoxy derivative of resveratrol showed a 2.5-fold increase in anti-platelet activity. nih.gov
The following table summarizes the impact of substituent variations on the biological activity of related biphenyl compounds.
| Compound Series | Substituent Variation | Impact on Biological Activity | Reference |
| Pyrimidine-Biphenyl Herbicides | Introduction of a 2-methoxy group | Improved total post-emergence herbicidal activity | mdpi.com |
| Resveratrol Derivatives | Addition of a 4'-methoxy group | Approximately 2.5-fold higher anti-platelet activity | nih.gov |
| Biphenyl Acetic Acid Derivatives | 4',5-disubstitution | Powerful nonsteroidal anti-inflammatory and analgesic agents | researchgate.net |
Conformational Analysis and its Influence on Ligand-Target Interactions
In the solid state, the dihedral angle between the phenyl rings of biphenyl derivatives can vary. For instance, in 2-(biphenyl-4-yl)acetic acid (felbinac), the dihedral angle is 27.01°. nih.gov In 2-(biphenyl-4-yloxy)acetic acid, this angle is 47.51°. nih.govnih.gov This flexibility allows the molecule to adopt different conformations, and the biologically active conformation may not be the one with the lowest energy in an unbound state.
The presence of substituents, such as the 2'-methoxy group, can significantly influence the preferred conformation by introducing steric hindrance, which can force the phenyl rings to twist relative to each other. mdpi.com This "preorganization" of the molecule into a conformation that is closer to the bound state can lead to enhanced biological activity by reducing the entropic penalty of binding. mdpi.com
Computational Chemistry Approaches for SAR Elucidation
Computational chemistry provides powerful tools to investigate the SAR of this compound and its analogs at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov This method allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity. mdpi.com
For example, docking studies of biphenyl derivatives into the active sites of enzymes have revealed the importance of hydrophobic interactions for binding. mdpi.com In the case of some inhibitors, the biphenyl moiety enters deep into a binding pocket, while a more polar part of the molecule is directed towards the solvent. mdpi.com Such studies can guide the rational design of new analogs with improved binding affinity by suggesting modifications that enhance favorable interactions or remove unfavorable ones.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscialert.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. nih.gov
For biphenyl derivatives and related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.net These studies have highlighted the importance of steric and hydrophobic fields in determining the biological activity of these compounds. researchgate.net QSAR models can serve as effective screening tools to identify promising drug leads with enhanced potency, thereby accelerating the drug discovery process. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. d-nb.infonih.gov These models serve as 3D templates to guide the design of new molecules with potentially enhanced potency or to screen large compound libraries for molecules that fit the model and are likely to be active. For this compound and its analogs, pharmacophore models are typically derived from the structures of known active ligands and their interactions with their biological target, often a receptor or enzyme active site. d-nb.info
The development of a pharmacophore model for this compound is based on identifying the key chemical features that are crucial for molecular recognition. Based on its structure and analogy to other biphenyl-class anti-inflammatory agents, a putative pharmacophore model can be proposed. nih.govajgreenchem.com The essential features include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. d-nb.info
The primary pharmacophoric features hypothesized for this compound are:
An Anionic/Hydrogen Bond Acceptor (HBA) Center: The carboxylic acid group is a critical feature. At physiological pH, this group is deprotonated to a carboxylate, which can form strong ionic interactions or hydrogen bonds with positively charged residues (like arginine or lysine) or other hydrogen bond donors in the target's binding site. This is a common feature for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Two Aromatic/Hydrophobic Regions (AR/HY): The biphenyl scaffold provides two distinct aromatic rings. These regions are crucial for establishing hydrophobic and van der Waals interactions within the typically non-polar pockets of the enzyme's active site. The relative orientation of these two rings (the dihedral angle) is a key determinant of how well the molecule fits into the binding site.
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the 2'-methoxy group introduces an additional hydrogen bond acceptor feature. This group can form a key hydrogen bond that may enhance binding affinity or confer selectivity for a specific enzyme isoform by interacting with a secondary binding pocket. nih.gov
These features can be mapped onto a 3D model with defined distances and spatial relationships, creating a query for virtual screening or guiding further molecular modification.
Interactive Data Table: Putative Pharmacophoric Features of this compound
The table below outlines the key pharmacophoric features of this compound and their potential role in binding to a hypothetical target active site.
| Pharmacophoric Feature | Structural Moiety | Putative Interaction Type | Estimated Distance from Carboxylate Oxygen |
| Anionic / HBA | Carboxylic Acid (-COOH) | Ionic Interaction, Hydrogen Bond Donation/Acceptance | N/A |
| Aromatic/Hydrophobic Region 1 | Phenyl Ring (attached to acetic acid) | π-π Stacking, Hydrophobic Interaction | ~4.8 - 5.0 Å |
| Aromatic/Hydrophobic Region 2 | 2'-Methoxyphenyl Ring | π-π Stacking, Hydrophobic Interaction | ~8.5 - 9.5 Å |
| Hydrogen Bond Acceptor (HBA) | Methoxy Group (-OCH₃) | Hydrogen Bond Acceptance | ~9.0 - 10.0 Å |
Note: Distances are estimations based on standard bond lengths and angles, measured from the centroid of the carboxylate oxygens to the centroid of the aromatic rings or the methoxy oxygen atom.
This pharmacophore model suggests that successful ligands must possess an acidic group correctly positioned relative to two hydrophobic aromatic moieties. The presence and location of the methoxy group are considered a key modification point for exploring interactions within a specific region of the binding site to improve affinity and selectivity.
Pharmacological Investigations and Biological Activities of 2 Methoxy Biphenyl 4 Yl Acetic Acid and Its Derivatives
In Vitro Biological Screening Assays
The initial assessment of the biological effects of (2'-Methoxy-biphenyl-4-yl)-acetic acid and its derivatives involves a battery of in vitro screening assays. These assays are designed to evaluate the compound's general cytotoxicity, its ability to modulate the activity of specific enzymes and receptors, and its potential anti-inflammatory properties.
Cytotoxicity and Antiproliferative Studies on Human Carcinoma Cell Lines (e.g., HeLa, HepG2, Caco-2)
The evaluation of cytotoxic and antiproliferative effects is a cornerstone of cancer research. While direct studies on this compound on cell lines such as HeLa, HepG2, and Caco-2 are not extensively documented in publicly available research, studies on related biphenyl (B1667301) derivatives provide insights into their potential anticancer activities.
For instance, a series of novel biphenyl derivatives were designed and synthesized to target the PD-1/PD-L1 axis. Within this series, certain compounds demonstrated significant antitumor activities in the absence of T cells. Notably, one such compound induced apoptosis in the human breast cancer cell line MDA-MB-231 with a half-maximal inhibitory concentration (IC50) of 2.68 ± 0.27 µM. bioworld.com Another study on a novel biphenyl derivative, 12j–4, also reported apoptosis-inducing activity in MDA-MB-231 cells with an IC50 value of 2.68 ± 0.27 μM. nih.gov
Table 1: Antiproliferative Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Biphenyl Derivative [I] | MDA-MB-231 | 2.68 ± 0.27 | bioworld.com |
| 12j–4 | MDA-MB-231 | 2.68 ± 0.27 | nih.gov |
These findings suggest that the biphenyl scaffold, a core component of this compound, can be derivatized to yield compounds with potent antiproliferative effects. However, the specific activity of this compound itself against cell lines like HeLa, HepG2, and Caco-2 remains to be elucidated through direct experimental investigation.
Enzyme Inhibition Assays
Biphenyl acetic acid derivatives are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. scispace.com The presence of a carboxylic acid group in these compounds is often crucial for their inhibitory activity. scispace.com
Receptor Binding and Activation Assays (e.g., PPARγ, PD-1/PD-L1, based on biphenyl scaffold precedent)
The biphenyl scaffold has been identified as a key pharmacophore for targeting various receptors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint.
PPARγ Activation: PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. An indole-biphenyl carboxylic acid conjugate has been found to target PPARγ, suggesting potential anti-diabetic activity. mdpi.com Although direct binding studies of this compound to PPARγ have not been reported, the structural similarity to known PPARγ ligands suggests that this is a plausible target.
PD-1/PD-L1 Inhibition: The PD-1/PD-L1 pathway is a major immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors targeting this interaction are of great interest in cancer immunotherapy. researchgate.netresearchgate.net Biphenyl derivatives have emerged as a promising class of PD-1/PD-L1 inhibitors. researchgate.netresearchgate.net These small molecules can induce the dimerization of PD-L1, thereby blocking its interaction with PD-1. nih.gov
Several biphenyl derivatives have shown potent inhibitory activity in in vitro assays. For example, BMS202, a biphenyl-based small molecule, has an IC50 value of 18 nM for blocking the PD-1/PD-L1 interaction. nih.gov Another series of nonsymmetric C2 inhibitors based on a biphenyl structure exhibited IC50 values in the single-digit nM range. nih.gov
Table 2: PD-1/PD-L1 Inhibition by Biphenyl Derivatives
| Compound/Series | Assay Type | IC50/EC50 | Reference |
|---|---|---|---|
| BMS202 | PD-1/PD-L1 Interaction | 18 nM (IC50) | nih.gov |
| Nonsymmetric C2 Inhibitors | PD-1/PD-L1 Interaction (HTRF) | Single-digit nM range (IC50) | nih.gov |
| Compound 2 | Cell-based PD-1 Signaling | 21.8 nM (EC50) | nih.gov |
The established role of the biphenyl scaffold in PD-L1 binding suggests that this compound could serve as a foundational structure for the development of novel PD-1/PD-L1 inhibitors.
Anti-inflammatory Profiling
The anti-inflammatory potential of biphenyl acetic acid derivatives is a significant area of investigation. As mentioned previously, their structural similarity to existing NSAIDs suggests a mechanism of action involving the inhibition of prostaglandin (B15479496) synthesis. scispace.comresearchgate.net In vivo studies on chimeric derivatives of biphenyl acetic acid have demonstrated improved anti-inflammatory activity in models such as carrageenan-induced hind paw edema. researchgate.net
Furthermore, some novel biphenyl-4-carboxylic acid derivatives have been synthesized and screened for their anti-inflammatory properties, with some compounds exhibiting significant activity. researchgate.net These findings collectively support the hypothesis that this compound and its derivatives are likely to possess anti-inflammatory properties, although detailed profiling is required to confirm this and to understand the specific mechanisms involved.
Identification and Validation of Molecular Targets and Biological Pathways
The identification of specific molecular targets is crucial for understanding the therapeutic potential and mechanism of action of a compound. For derivatives of this compound, several key targets and pathways have been identified.
As discussed, a primary pathway implicated in the anti-inflammatory effects of biphenyl acetic acids is the cyclooxygenase (COX) pathway , leading to the inhibition of prostaglandin synthesis. scispace.comresearchgate.net
In the context of oncology, the PD-1/PD-L1 pathway is a validated target for biphenyl derivatives. nih.govresearchgate.netresearchgate.net The binding of these small molecules to PD-L1 induces its dimerization, which in turn blocks the downstream AKT/mTOR signaling pathway . bioworld.comnih.gov This disruption of signaling can lead to the degradation of PD-L1 and induce apoptosis in cancer cells through non-immune-mediated mechanisms. bioworld.com The inhibition of AKT phosphorylation by these compounds also restores the activity of GSK-3β, further contributing to the degradation of PD-L1. bioworld.comnih.gov
Mechanistic Studies of Action at the Cellular and Subcellular Levels
The mechanism of action for biphenyl derivatives has been elucidated to some extent at the cellular and subcellular levels, particularly for their anticancer effects.
Studies have shown that certain biphenyl compounds can induce apoptosis in cancer cells. bioworld.comnih.gov This process is mediated by the binding of the compound to cytoplasmic PD-L1, which prevents the phosphorylation of AKT. bioworld.com The subsequent inhibition of the AKT/mTOR pathway and the restoration of GSK-3β activity lead to the degradation of PD-L1 and the initiation of the apoptotic cascade. bioworld.comnih.gov
Comparative Pharmacological Analysis with Clinically Relevant Biphenyl Derivatives (e.g., Flurbiprofen)
To hypothesize the potential activity of this compound, we can consider the structure-activity relationships of related biphenyl compounds. For instance, the compound 4'-chloro-5-methoxy-3-biphenylylacetic acid (DKA-9) has been shown to inhibit prostaglandin synthetase, the enzyme complex containing COX. nih.gov This suggests that the biphenyl acetic acid scaffold is a valid pharmacophore for targeting the prostaglandin synthesis pathway.
The introduction of a methoxy (B1213986) group at the 2'-position of the biphenyl ring in "this compound" could influence its pharmacological properties in several ways compared to an unsubstituted or differently substituted biphenyl structure like Flurbiprofen. These potential influences include:
Conformational Effects: The methoxy group may alter the dihedral angle between the two phenyl rings, which can be a critical determinant for binding to the active site of COX enzymes.
Metabolic Stability: The presence and position of the methoxy group can affect the metabolic profile of the compound, potentially influencing its half-life and duration of action.
Binding Interactions: The oxygen atom of the methoxy group could form additional hydrogen bonds or other interactions within the enzyme's active site, potentially altering its inhibitory potency and selectivity for COX-1 versus COX-2.
Without direct experimental data, any comparison remains speculative. However, the study of various substituted (2-phenoxyphenyl)acetic acids has demonstrated that substitutions on the phenoxy ring can significantly enhance anti-inflammatory activity. nih.gov This principle may extend to substitutions on the biphenyl core of compounds like this compound.
Interactive Data Table: Structural Comparison of Related Compounds
| Compound Name | Core Structure | Key Substituents | Known/Potential Target |
| This compound | Biphenyl-4-yl-acetic acid | 2'-Methoxy | Potentially COX enzymes |
| Flurbiprofen | 2-(Biphenyl-4-yl)propionic acid | 2-Fluoro | COX-1 and COX-2 |
| Felbinac | Biphenyl-4-yl-acetic acid | None | COX enzymes |
| 4'-Chloro-5-methoxy-3-biphenylylacetic acid (DKA-9) | Biphenyl-3-yl-acetic acid | 4'-Chloro, 5-Methoxy | Prostaglandin Synthetase nih.gov |
In Vivo Efficacy and Pharmacodynamic Studies (if applicable)
As of the current available literature, there are no specific in vivo efficacy or pharmacodynamic studies published for "this compound." Research on related biphenyl derivatives, however, provides a framework for how such studies might be conducted and what endpoints would be relevant.
For example, in vivo studies on other novel biphenyl-4-carboxylic acid derivatives have utilized the carrageenan-induced paw edema model in rats to assess anti-inflammatory activity. nih.govresearchgate.net This is a standard and well-established model for evaluating the acute anti-inflammatory effects of novel compounds. ijisrt.com Another common method for assessing analgesic activity in vivo is the acetic acid-induced writhing test in mice. researchgate.net
Should in vivo studies be conducted on this compound, key pharmacodynamic parameters to investigate would include:
Dose-dependent reduction of inflammation: Measuring the inhibition of paw edema over time at various doses of the compound.
Analgesic effects: Quantifying the reduction in writhing responses or an increase in pain threshold in relevant models.
Inhibition of prostaglandin synthesis in vivo: Measuring the levels of key prostaglandins, such as PGE2, in inflammatory exudates or tissues following administration of the compound.
The pharmacodynamic profile would be crucial in determining the therapeutic potential of the compound and how it compares to existing drugs like Flurbiprofen. The study on DKA-9 indicated it acts as a reversible and competitive inhibitor of prostaglandin synthesis, which are important pharmacodynamic characteristics. nih.gov
Interactive Data Table: Potential In Vivo Study Design
| Study Type | Animal Model | Key Parameters to Measure | Potential Comparator |
| Anti-inflammatory Efficacy | Carrageenan-induced rat paw edema | Paw volume, inflammatory markers in tissue | Flurbiprofen, Indomethacin |
| Analgesic Efficacy | Acetic acid-induced writhing in mice | Number of writhes, latency to first writhe | Aspirin, Indomethacin |
| Pharmacodynamics | Ex vivo prostaglandin synthesis assay | PGE2 levels in blood or tissue homogenates | Flurbiprofen |
Intellectual Property Landscape and Future Research Directions
Analysis of Existing Patents Pertaining to (2'-Methoxy-biphenyl-4-yl)-acetic Acid and Its Derivatives
An examination of the intellectual property landscape reveals that while patents specifically claiming "this compound" are not prominent, the broader biphenyl (B1667301) acetic acid scaffold is a subject of significant patent activity. This indicates a well-established interest in these structures for various therapeutic applications. The patents generally focus on derivatives with specific substitutions designed to modulate activity for particular biological targets.
The biphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to engage in π-π stacking interactions within the hydrophobic pockets of protein targets. mdpi.com Consequently, patents in this area often claim large families of compounds centered around a core biphenyl structure, but with variations in functional groups to achieve desired pharmacological profiles.
For instance, patents have been granted for biphenyl compounds as muscarinic receptor antagonists, which are useful for treating pulmonary disorders. nih.gov Other patents describe biphenyl derivatives for modulating the hedgehog signaling pathway, relevant in certain dermatological diseases and cancers. google.com Additionally, processes for the synthesis of complex biphenyl-2-ylcarbamic acid esters for respiratory therapies have been patented, highlighting the commercial interest in scalable manufacturing methods for this class of compounds. google.com
These patents typically protect not just the final compounds but also the synthetic intermediates and methods of use for treating specific conditions. The core (biphenyl-4-yl)-acetic acid structure is a common feature, but the novelty and non-obviousness required for a patent grant are conferred by additional, specific structural modifications. The presence of the 2'-methoxy group on "this compound" represents one such modification, which could form the basis for novel intellectual property, provided a unique and useful application is identified.
| Patent / Application Number | Title | Key Assignee/Applicant | Therapeutic Area/Application | Relevance to this compound |
| US-8017783-B2 | Biphenyl compounds useful as muscarinic receptor antagonists | Theravance, Inc. | Pulmonary disorders (e.g., COPD, asthma) nih.gov | Covers a broad class of biphenyl derivatives, establishing the utility of the general scaffold in therapeutics. nih.gov |
| WO2011009852A2 | Pharmaceutical compositions | F. Hoffmann-La Roche AG | Diseases related to the hedgehog signaling pathway (e.g., dermatological) google.com | Describes substituted biphenyl-carboxylic acid amides, indicating the potential for derivatives in oncology and dermatology. google.com |
| CA2801101A1 | Process for preparing a biphenyl-2-ylcarbamic acid | Theravance, Inc. | Synthetic chemistry / Pulmonary disorders | Focuses on synthetic routes for complex biphenyls, relevant for developing scalable production of new analogs. google.com |
| KR100641825B1 | Method for producing 4-biphenylacetic acid | Not specified | Anti-inflammatory agents | Details a manufacturing process for a closely related, non-methoxylated analog (Felbinac). google.com |
Identification of Unexplored Research Avenues for Novel Intellectual Property Development
The existing patent landscape, while extensive for the general biphenyl scaffold, leaves several avenues open for the development of novel intellectual property based on "this compound."
Exploration of New Therapeutic Targets: Much of the existing research on similar compounds, such as Felbinac (2-(biphenyl-4-yl)acetic acid), centers on its anti-inflammatory properties. nih.gov The introduction of a methoxy (B1213986) group at the 2'-position, as in the title compound, alters the molecule's electronic and steric properties. This modification could shift its biological activity towards new targets. A systematic investigation into its efficacy against a wider range of enzyme families (e.g., kinases, proteases, other synthases) could uncover unexpected therapeutic potential. For example, research on a 2-(thiophen-2-yl)acetic acid scaffold led to the identification of inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and cancer. nih.gov A similar screening approach for "this compound" could yield novel inhibitors.
Derivatization and Analogue Synthesis: Novel intellectual property can be generated by creating derivatives. The core structure of "this compound" offers multiple sites for chemical modification:
The Carboxylic Acid Group: This group can be converted into esters, amides, or other bioisosteres to modify the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
The Biphenyl Rings: Additional substituents could be introduced onto either of the phenyl rings to enhance binding affinity or selectivity for a specific biological target.
The Methoxy Group: Demethylation to a hydroxyl group or replacement with other alkoxy groups could fine-tune the compound's activity.
Applications in Materials Science: Biphenyl-containing compounds have found applications beyond medicine, for instance as materials for organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The specific substitution pattern of "this compound" may impart unique photophysical properties, representing an unexplored opportunity for developing new materials with patentable characteristics.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be pivotal in unlocking the full potential of the "this compound" scaffold. nih.govpharmacophorejournal.com These computational tools can accelerate the design-make-test-analyze (DMTA) cycle, making the discovery of novel and patentable analogs more efficient. lanl.gov
Generative Models for De Novo Design: ML models, particularly generative adversarial networks (GANs) and reinforcement learning algorithms, can be trained on existing libraries of active compounds to design novel molecules. researchgate.net By using "this compound" as a starting point, these models could generate thousands of virtual analogs with predicted high affinity for a specific target while maintaining desirable drug-like properties.
Predictive Modeling for Property Optimization: A significant hurdle in drug development is the high failure rate of candidates due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. chemrxiv.org AI models can be trained on vast datasets to predict these properties for virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of analogs of "this compound" that are most likely to have favorable safety and pharmacokinetic profiles, saving considerable time and resources.
Virtual High-Throughput Screening: Once a biological target is identified, AI-driven docking simulations can screen massive virtual libraries of compounds to find those that bind most effectively. lanl.gov This can be used to screen libraries of virtual analogs of "this compound" against the target's binding site, identifying candidates with the highest predicted potency.
Reaction Pathway Optimization: AI tools can also assist in the synthesis of new analogs by predicting optimal reaction pathways and conditions, a field where machine learning has demonstrated capabilities on par with human experts. lanl.govchemrxiv.org
Prospects for this compound as a Lead Compound in Drug Discovery Initiatives
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. "this compound" exhibits strong potential as a lead compound for several reasons.
Its structural parent, 2-(biphenyl-4-yl)acetic acid (Felbinac), is a potent non-steroidal anti-inflammatory drug, which already validates the therapeutic potential of the core scaffold. nih.gov The biphenyl structure itself is a privileged scaffold in medicinal chemistry, known to participate in favorable binding interactions. mdpi.com
The key to its potential as a lead compound lies in the modifications that distinguish it from established drugs. The 2'-methoxy group is a critical addition. This group can:
Alter Conformation: The methoxy group can influence the dihedral angle between the two phenyl rings, which can significantly impact how the molecule fits into a protein's binding pocket. nih.gov
Introduce a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with an amino acid residue in a target protein that is not possible for the parent compound, Felbinac.
Modify Physicochemical Properties: The methoxy group can alter the lipophilicity and electronic distribution of the molecule, which in turn affects its solubility, permeability, and metabolic profile.
The combination of a validated pharmacophore (the biphenyl acetic acid core) with a novel structural modification (the 2'-methoxy group) makes "this compound" an excellent starting point for a drug discovery program. It provides a solid foundation upon which medicinal chemists can build, using the techniques described above to optimize its structure and develop a new class of therapeutic agents. The identification of 2-(thiophen-2-yl)acetic acid derivatives as lead compounds for mPGES-1 inhibition further supports the strategy of using simple acetic acid-based scaffolds as starting points for developing potent and selective inhibitors. nih.gov
Q & A
Basic: What are common synthetic routes for (2'-Methoxy-biphenyl-4-yl)-acetic acid?
The synthesis typically involves coupling reactions between substituted biphenyl precursors and acetic acid derivatives. A general approach includes:
- Oxidative coupling : Using potassium permanganate or other oxidizing agents to introduce the acetic acid moiety .
- Suzuki-Miyaura cross-coupling : For biphenyl scaffold formation, followed by functionalization with methoxy and acetic acid groups under palladium catalysis .
- Stepwise alkylation : Methoxy-substituted biphenyl intermediates are alkylated with bromoacetic acid derivatives in anhydrous solvents (e.g., DMF) at 60–80°C .
Key considerations: Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.
Advanced: How do crystallographic methods resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions.
- SHELX refinement : The SHELXL program refines atomic positions using high-resolution data, enabling precise determination of bond lengths and angles (e.g., C-O and C-C distances in the biphenyl core) .
- Hydrogen bonding networks : For example, the carboxylic acid group often forms dimers via O–H···O interactions, stabilizing the crystal lattice .
- Validation : Cross-validate results with spectroscopic data (e.g., NMR coupling constants) to resolve discrepancies in torsion angles .
Basic: What analytical techniques validate purity and identity?
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; biphenyl aromatic protons at δ 6.8–7.4 ppm) .
- Titration : Acid-base titration with standardized NaOH (0.25 M) determines carboxylic acid content, with phenolphthalein as the endpoint indicator .
Advanced: How do computational models predict biological activity?
- Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the biphenyl moiety’s planarity for hydrophobic interactions .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., methoxy groups) with anti-inflammatory activity (IC values) .
- MD simulations : Assess stability of protein-ligand complexes under physiological conditions (e.g., 310 K, 1 atm) .
Basic: What safety protocols are recommended for handling?
- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritation from acetic acid vapors .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How to address contradictions in bioactivity data across studies?
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting bioassays .
- Assay conditions : Standardize cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Basic: What solvents and conditions optimize recrystallization?
- Solvent pairs : Ethanol/water (7:3 v/v) at 50°C yields high-purity crystals .
- Cooling rate : Slow cooling (0.5°C/min) minimizes amorphous solid formation.
- Seeding : Introduce microcrystals to induce nucleation .
Advanced: How does substituent positioning affect pharmacological properties?
- Ortho vs. para methoxy : Para-substitution enhances COX-2 selectivity (IC < 1 μM) due to reduced steric hindrance, while ortho-substitution may increase metabolic instability .
- Acetic acid group : The carboxylic acid enhances water solubility (logP reduced by ~2 units) but may require prodrug strategies (e.g., esterification) for bioavailability .
Basic: What spectroscopic markers distinguish this compound from analogs?
- IR spectroscopy : Carboxylic acid O–H stretch at 2500–3300 cm; C=O stretch at 1700–1750 cm .
- UV-Vis : Biphenyl π→π* transitions at 260–280 nm (ε > 10 L·mol·cm) .
Advanced: How to design derivatives for enhanced target specificity?
- Bioisosteric replacement : Substitute acetic acid with sulfonamide to improve COX-2 binding .
- Halogenation : Introduce fluorine at the 3-position to enhance metabolic stability (e.g., t increased by 40%) .
- Hybrid molecules : Conjugate with NSAID scaffolds (e.g., ibuprofen) for dual-action anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
